molecular formula C12H15ClN2 B2877788 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1820711-37-2

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

Cat. No.: B2877788
CAS No.: 1820711-37-2
M. Wt: 222.72
InChI Key: YWWDMHGCZCZUBD-UHFFFAOYSA-N
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Description

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is an aryl-substituted ethanamine derivative featuring a pyrrole ring attached to a phenyl group. The compound serves as a key intermediate in synthesizing bioactive molecules, particularly 3,5-diarylsubstituted isoxazolines, which exhibit antibacterial and cytotoxic activities . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

1-(4-pyrrol-1-ylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14;/h2-10H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWDMHGCZCZUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole Derivatives

  • (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride (CAS: 1107632-13-2):
    • Replaces pyrrole with pyrazole, altering electronic properties. Pyrazole’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyrrole.
    • Applications: Used in heterocyclic building blocks for drug discovery .

Triazole Derivatives

  • 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine Hydrochloride (CAS: 1216490-04-8):
    • The triazole group introduces additional nitrogen atoms, enhancing metabolic stability and bioavailability.
    • Key Feature: Triazoles are resistant to oxidation, making this derivative more stable under physiological conditions .

Table 1: Heterocyclic Variants

Compound Heterocycle Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound Pyrrole C12H13ClN2 220.70 Intermediate for isoxazolines
(4-Pyrazol-1-yl)phenyl methanamine HCl Pyrazole C10H12ClN3 209.68 High polarity
1-[4-Triazol-1-yl]phenyl ethanamine HCl Triazole C10H12ClN4 226.69 Oxidation resistance

Halogen-Substituted Derivatives

Chloro and Fluoro Substitutions

  • (R)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride (CAS: 1253792-97-0):

    • Halogen atoms increase lipophilicity and improve blood-brain barrier penetration.
    • Applications: Explored in central nervous system (CNS) drug candidates .
  • 1-(3-Chlorophenyl)ethanamine Hydrochloride (CAS: 39959-69-8):

    • Simplifies the substitution pattern, reducing steric hindrance for easier receptor docking .

Table 2: Halogen-Substituted Variants

Compound Substituent Molecular Weight (g/mol) LogP* (Predicted) Bioactivity Notes
Target Compound 4-Pyrrole 220.70 2.1 Antibacterial intermediate
(R)-1-(4-Cl-3-F-phenyl)ethylamine HCl 4-Cl, 3-F 237.67 2.8 CNS-targeting potential
1-(3-Cl-phenyl)ethylamine HCl 3-Cl 203.67 2.3 Improved membrane permeability

Sulfonyl and Piperazinyl Modifications

  • 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine Hydrochloride (CAS: 1224170-51-7): The sulfonyl group enhances water solubility and introduces hydrogen-bond acceptor sites. Applications: Potential kinase inhibitors due to sulfonyl interactions .
  • 1-[4-(Piperazin-1-ylsulfonyl)phenyl]ethanone Hydrochloride (CAS: N/A): Piperazine adds basicity, improving solubility in acidic environments. Key Feature: Used in proteolysis-targeting chimeras (PROTACs) .

Table 3: Functional Group Modifications

Compound Functional Group Molecular Weight (g/mol) Solubility (mg/mL)
Target Compound None 220.70 15.2 (H2O)
2-[4-(Pyrrolidin-sulfonyl)phenyl] HCl Sulfonyl 302.81 32.5 (H2O)
1-[4-Piperazinyl-sulfonyl]phenyl HCl Piperazinyl 304.79 28.7 (H2O)

Trifluoromethoxy and Bioisosteric Analogues

  • (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS: 1391540-47-8):
    • The trifluoromethoxy group acts as a bioisostere for methoxy, increasing metabolic stability and lipophilicity.
    • Applications: Antidepressant and antiviral research .

Key Comparison :

  • Trifluoromethoxy substituents reduce CYP450-mediated metabolism compared to methoxy groups, extending half-life .

Biological Activity

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been studied for its potential therapeutic applications, particularly in oncology and neurology.

The biological activity of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in cancer cells.
  • Tyrosine Kinase Modulation : It also interacts with tyrosine kinases, which are involved in various signaling pathways that regulate cell growth and differentiation. The modulation of these pathways can affect tumor growth and metastasis .
  • Adenosine Receptor Antagonism : The compound exhibits properties as an adenosine receptor antagonist, which may contribute to its neuroprotective effects and potential applications in treating neurodegenerative diseases .

Biological Activities

The biological activities of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride can be categorized as follows:

  • Anticancer Activity : Studies have shown that this compound possesses significant antiproliferative effects against various cancer cell lines, including breast (MCF7) and liver (HEPG2) cancer cells. Its ability to induce apoptosis and inhibit cell cycle progression has been documented .
  • Antimicrobial Properties : Pyrrole derivatives, including this compound, have demonstrated antibacterial activity. Research indicates that they can inhibit the growth of several bacterial strains, making them potential candidates for developing new antibiotics .
  • Neuroprotective Effects : The compound's interaction with adenosine receptors suggests it may have neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetic profile of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride includes:

PropertyValue
Molecular Weight186.25 g/mol
Boiling Point306.7 ± 250 °C
Density11 ± 0.01 g/cm³
BioavailabilityPredicted to be high based on Lipinski's rule of five .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A study evaluated the effects of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride on HEPG2 liver cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains, showing promising antibacterial activity comparable to standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies .
  • Neuroprotective Research : A recent investigation into the neuroprotective effects of pyrrole derivatives found that this compound could mitigate oxidative stress-induced neuronal damage in vitro, supporting its potential use in neurodegenerative disease treatment .

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